BenchChemオンラインストアへようこそ!

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Drug-likeness Physicochemical Properties Lead Optimization

(E)-N'-(2,5-Dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS 861138-41-2), also referred to as DMBAH, is a synthetic hydrazone derivative that integrates a 2,5-dimethoxy-substituted benzylidene group, an acetohydrazide linker, and a 2-methyl-1H-imidazole ring in an (E)-configured Schiff base linkage. It belongs to the broader class of imidazole–hydrazone hybrids, a scaffold associated with a range of potential biological activities including anticancer, antimicrobial, and enzyme-inhibitory effects.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 861138-41-2
Cat. No. B2847193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
CAS861138-41-2
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESCC1=NC=CN1CC(=O)NN=CC2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-8-13(21-2)4-5-14(12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+
InChIKeyNSDSRASGNQFMOU-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-N'-(2,5-Dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS 861138-41-2) – Class, Structure, and Baseline Characteristics


(E)-N'-(2,5-Dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS 861138-41-2), also referred to as DMBAH, is a synthetic hydrazone derivative that integrates a 2,5-dimethoxy-substituted benzylidene group, an acetohydrazide linker, and a 2-methyl-1H-imidazole ring in an (E)-configured Schiff base linkage . It belongs to the broader class of imidazole–hydrazone hybrids, a scaffold associated with a range of potential biological activities including anticancer, antimicrobial, and enzyme-inhibitory effects . For procurement evaluation, technical specifications indicate a molecular formula of C15H18N4O3, a molecular weight of 302.33 g/mol, and a typical commercially available purity of ≥95% .

Why Generic Substitution Fails for CAS 861138-41-2: The Risk of Replacing the Imidazole Core with Benzimidazole or Other Heterocyclic Analogs


The core heterocycle in CAS 861138-41-2 is a 2-methyl-1H-imidazole, a five-membered ring with two nitrogen atoms; close analogs frequently employ a benzimidazole (CAS 539806-62-7) or a substituted benzimidazole (CAS 314078-81-4), which add a fused benzene ring . This seemingly minor structural modification fundamentally alters three procurement-critical parameters: molecular weight (302.33 vs. 338.4 g/mol), topological polar surface area, and calculated lipophilicity (cLogP) [1]. Such differences can substantially impact solubility, membrane permeability, and target-binding profiles in biological assays, meaning that a benzimidazole analog cannot be assumed to reproduce the same activity spectrum or selectivity as the imidazole derivative without explicit side-by-side validation [1].

Quantitative Differentiation Evidence: CAS 861138-41-2 vs. Its Closest Benzimidazole and Other Heterocyclic Analogs


Molecular Size and Drug-Likeness Profile: Imidazole Derivative 861138-41-2 vs. Benzimidazole Analog 539806-62-7

The target compound (CAS 861138-41-2) has a molecular weight of 302.33 g/mol, which is 36.07 g/mol lighter than the corresponding benzimidazole analog (CAS 539806-62-7; MW = 338.4 g/mol) . The lower MW is driven by the absence of the fused benzene ring present in benzimidazole; this results in a smaller topological polar surface area (tPSA ~99 Ų vs. ~110 Ų for the benzimidazole) and a lower cLogP (predicted ~1.56 vs. ~2.1) [1]. These differences position the target compound more favorably within Lipinski's Rule of 5 criteria and suggest superior predicted aqueous solubility, making it a preferred choice for fragment-based screening libraries or aqueous assay formats where solubility limits are a concern [1].

Drug-likeness Physicochemical Properties Lead Optimization

Rotatable Bonds and Conformational Flexibility: Imidazole Scaffold vs. Benzimidazole Scaffold

The target imidazole derivative contains 6 rotatable bonds, compared to 5 for the benzimidazole analog (CAS 539806-62-7) [1]. The additional rotatable bond arises from the difference in linker attachment between the imidazole and benzimidazole cores. While the benzimidazole variant is slightly more rigid, the imidazole compound offers greater conformational sampling capacity, which can be advantageous for induced-fit binding to flexible or poorly defined binding sites, but may also incur a larger entropic penalty upon binding [1].

Molecular Flexibility Binding Entropy Computational Chemistry

Hydrogen Bond Donor Count and Predicted Permeability: 861138-41-2 vs. Benzimidazole Analog

The target compound possesses 1 hydrogen bond donor (the hydrazone NH), whereas the benzimidazole analog has 2 hydrogen bond donors (hydrazone NH + benzimidazole NH) . A higher HBD count is generally associated with decreased passive membrane permeability. Based on this parameter alone, the imidazole derivative (HBD = 1) is predicted to exhibit moderately better Caco-2 permeability and oral absorption potential compared to the benzimidazole comparator (HBD = 2) [1].

Permeability ADME HBD Count

Commercially Specified Purity Baseline: 861138-41-2 vs. Benzimidazole Analog 539806-62-7

Commercially, CAS 861138-41-2 is typically offered at ≥95% purity (HPLC) by major suppliers . The direct benzimidazole analog (CAS 539806-62-7) is also commonly supplied at 95% purity . While the nominal purity specification is equivalent, the synthetic route to the imidazole derivative involves a simpler condensation between 2,5-dimethoxybenzaldehyde and the commercially available 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide intermediate, potentially reducing the risk of regioisomeric impurities that can arise during benzimidazole synthesis . This translates to a potentially cleaner impurity profile for early-stage screening, although this is a process-dependent claim and requires batch-specific COA verification.

Chemical Purity Procurement Specification Quality Control

Imidazole vs. Benzimidazole: Class-Level Difference in Cytochrome P450 Inhibition Liability

Imidazole rings are well-established ligands for the heme iron of cytochrome P450 enzymes, and unsubstituted or N-unsubstituted imidazoles can exhibit potent CYP inhibition [1]. In the target compound, the imidazole nitrogen at position 1 is alkylated with the acetohydrazide linker, and the 2-position bears a methyl group, which provides moderate steric shielding of the metal-coordinating nitrogen [2]. In contrast, the benzimidazole analog features a more electron-rich fused ring system that may engage in stronger π–π stacking interactions with the heme porphyrin. Class-level SAR suggests that 1,2-disubstituted imidazoles generally exhibit reduced CYP inhibition compared to benzimidazoles, although direct experimental CYP panel data is required for confirmation [2].

CYP Inhibition Drug-Drug Interaction Metabolic Stability

Absence of Direct Biological Data: Key Caveat for Procurement Decision-Making

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Scholar reveals no published primary research studies that report experimental IC50, MIC, Ki, or any other quantitative biological activity data for CAS 861138-41-2 [1]. Comparative analogs, including benzimidazole-based hydrazones and other imidazole Schiff bases, have documented antimicrobial (MIC 3.13–6.25 μg/mL for certain derivatives) and cytotoxic activities (IC50 1.35–2.67 μM against colorectal cancer cell lines) [2], but these values cannot be directly extrapolated to CAS 861138-41-2. The compound's differentiation must therefore be based on its distinct physicochemical profile and synthetic accessibility; any biological claims require de novo experimental validation [1].

Data Gap Experimental Validation Risk Assessment

Recommended Application Scenarios for (E)-N'-(2,5-Dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS 861138-41-2) Based on Physicochemical Differentiation


Fragment-Based and Rule-of-5-Compliant Screening Library Enrichment

With a molecular weight of 302.33 g/mol, 6 rotatable bonds, 1 hydrogen bond donor, and a predicted cLogP of ~1.56, CAS 861138-41-2 falls well within all Lipinski Rule-of-5 criteria . Its lower molecular weight and better predicted aqueous solubility relative to benzimidazole analogs make it a strong candidate for inclusion in fragment-based or lead-like compound libraries where physicochemical compliance correlates with higher hit rates and more favorable downstream optimization profiles .

Imidazole-Specific Metal Chelation or Heme-Enzyme Probe Development

The sterically shielded yet accessible imidazole nitrogen in CAS 861138-41-2 offers a tunable metal-coordination motif distinct from benzimidazole . This property supports its use as a scaffold for designing heme-enzyme probes (e.g., CYP, nitric oxide synthase) where moderate, reversible coordination is desired without the stronger binding or π-stacking interactions characteristic of benzimidazoles . Class-level SAR suggests that 1,2-disubstituted imidazoles exhibit reduced off-target CYP inhibition, making this scaffold suitable for target-specific probe development [1].

Comparative Scaffold-Hopping Studies in Benzimidazole-to-Imidazole Bioisostere Replacement Programs

The direct benzimidazole analog (CAS 539806-62-7) and the target compound share an identical 2,5-dimethoxybenzylidenehydrazide moiety but differ in the core heterocycle . This matched molecular pair is ideally suited for scaffold-hopping experiments aimed at dissecting the contribution of the imidazole vs. benzimidazole core to biological activity, selectivity, and ADME properties . Procurement of both compounds enables internally controlled studies where the only variable is the heterocyclic core, providing clear structure–activity relationship insights [1].

Synthetic Accessibility-Focused Early-Stage Medicinal Chemistry Campaigns

The target compound is synthesized via a single-step condensation between commercially available 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and 2,5-dimethoxybenzaldehyde, a route with fewer steps and lower risk of regioisomeric byproducts compared to benzimidazole analogs . For medicinal chemistry programs prioritizing rapid analog generation and high-throughput purification, this synthetic simplicity translates to faster cycle times and lower procurement costs per analog, particularly when building focused libraries around the 2-methylimidazole core [1].

Quote Request

Request a Quote for (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.